[5-(Dimethoxymethyl)-2-fluorophenyl]methanol
Overview
Description
“[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is a chemical compound with the CAS Number: 334019-16-8 . It has a molecular weight of 200.21 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is 1S/C10H13FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10,12H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“[5-(Dimethoxymethyl)-2-fluorophenyl]methanol” is a liquid at room temperature . It has a molecular weight of 200.21 .Scientific Research Applications
Catalytic Applications and Chemical Synthesis
Selective oxidation of methanol to produce dimethoxymethane, a compound with applications in fuels, solvents, and as an intermediate in organic synthesis, has been a significant area of research. For instance, Yuchuan Fu and Jianyi Shen (2007) synthesized dimethoxymethane with high conversion and selectivity over V2O5/TiO2 catalysts, emphasizing the role of enhanced surface acidity in the process (Fu & Shen, 2007). Similarly, V. Kaichev et al. (2014) explored the selective oxidation of methanol over vanadia supported on TiO2, finding that dimethoxymethane competes with methyl formate at low temperatures, highlighting the mechanistic insights into methanol oxidation processes (Kaichev et al., 2014).
Photophysical Properties and Molecular Logic Devices
Research into the photophysical properties of organic compounds has led to the development of molecular logic devices. ZammitRamon et al. (2015) studied 1,3,5-triarylpyrazolines, which operate as pH-driven off-on-off molecular logic devices. These compounds exhibit photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms, essential for developing optical sensors and molecular switches (ZammitRamon et al., 2015).
Biomass Conversion
In the context of sustainable chemistry, the conversion of biomass-derived xylose and furfural into levulinate esters in dimethoxymethane/methanol mixtures has been reported by Xun Hu et al. (2017). This process highlights the role of dimethoxymethane as an electrophile in transforming furfural into valuable chemicals, underscoring the importance of developing efficient catalysts for biomass conversion (Hu et al., 2017).
Synthesis and Reaction Mechanisms
The synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation has been explored, providing a route to complex organic molecules with potential applications in pharmaceuticals and materials science. Xiuyun Sun, Yong-Hui Sun, and Yu Rao (2014) presented a method for preparing (6-amino-2-chloro-3-fluorophenyl)methanol, showcasing advancements in synthetic chemistry (Sun, Sun, & Rao, 2014).
Safety And Hazards
properties
IUPAC Name |
[5-(dimethoxymethyl)-2-fluorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-13-10(14-2)7-3-4-9(11)8(5-7)6-12/h3-5,10,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXAYONXWVPKME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=C(C=C1)F)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Dimethoxymethyl)-2-fluorophenyl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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